![molecular formula C12H17NO3 B2645246 4-[Benzyl(methyl)amino]-3-hydroxybutanoic acid CAS No. 1548471-02-8](/img/structure/B2645246.png)
4-[Benzyl(methyl)amino]-3-hydroxybutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[Benzyl(methyl)amino]-3-hydroxybutanoic acid is an organic compound with a complex structure that includes both amino and hydroxy functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-[Benzyl(methyl)amino]-3-hydroxybutanoic acid typically involves multi-step organic reactions. One common method includes the alkylation of benzylamine with methyl iodide, followed by a reaction with 3-hydroxybutanoic acid under controlled conditions. The reaction conditions often require the use of solvents like toluene and catalysts to facilitate the process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yield and purity are common practices in industrial settings.
Types of Reactions:
Oxidation: The hydroxy group in this compound can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: The amino group can participate in substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound.
Applications De Recherche Scientifique
Neuropathic Pain Management
Recent studies have highlighted the potential of 4-[benzyl(methyl)amino]-3-hydroxybutanoic acid as an inhibitor of GABA transporters, which play a critical role in the modulation of neurotransmission related to pain perception. In vivo experiments demonstrated that derivatives of this compound exhibited significant antinociceptive properties in rodent models of neuropathic pain, specifically in chemotherapy-induced and diabetic neuropathic pain models. These findings suggest that the compound could be developed as a therapeutic agent for managing chronic pain conditions resistant to conventional treatments .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Research indicates that certain derivatives can inhibit carbonic anhydrase IX, an enzyme often overexpressed in tumors, leading to enhanced apoptosis in cancer cell lines such as MDA-MB-231. The observed induction of apoptosis was significantly higher compared to control groups, indicating that this compound may serve as a lead compound for developing new anticancer therapies .
Enzyme Inhibition
Mechanistic studies have shown that this compound derivatives can selectively inhibit various isoforms of GABA transporters (mGATs). For instance, certain modifications at the α position of the amino group have resulted in compounds with enhanced selectivity and potency against specific mGAT subtypes, revealing insights into how structural changes influence biological activity .
Synthetic Routes
The synthesis of this compound typically involves straightforward organic reactions that allow for the introduction of various substituents to optimize pharmacological properties. This flexibility in synthesis not only enhances the compound's efficacy but also allows for the exploration of structure-activity relationships (SAR) that are crucial for drug development .
Comparative Data Tables
Case Study: Neuropathic Pain
In a study involving rodent models, compounds based on this compound were tested for their ability to alleviate neuropathic pain symptoms. Results showed that these compounds not only reduced pain perception but also did not impair motor coordination, making them promising candidates for further development in pain management therapies .
Case Study: Cancer Cell Lines
Another significant study evaluated the effects of this compound derivatives on MDA-MB-231 breast cancer cells. The results indicated a marked increase in apoptotic activity when treated with specific derivatives, suggesting potential pathways for therapeutic intervention in breast cancer treatment .
Mécanisme D'action
The mechanism of action of 4-[Benzyl(methyl)amino]-3-hydroxybutanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, influencing various biochemical pathways. Its effects are mediated through the modulation of enzyme activity and receptor signaling.
Comparaison Avec Des Composés Similaires
4-[Benzyl(methyl)amino]-3-hydroxybutanoic acid derivatives: These include compounds with slight modifications in the amino or hydroxy groups.
Other amino acids with benzyl and hydroxy groups: Compounds like 4-hydroxyphenylglycine and 4-hydroxyphenylalanine share some structural similarities.
Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Activité Biologique
4-[Benzyl(methyl)amino]-3-hydroxybutanoic acid, a compound of significant interest in medicinal chemistry, has been explored for its biological activities, particularly in the context of neurological disorders and pain management. This article provides a detailed examination of its biological activity, synthesizing data from various studies to highlight its pharmacological potential.
Chemical Structure and Properties
The compound is characterized by its unique structure, which includes a benzyl group, a methylamino group, and a hydroxybutanoic acid moiety. This configuration is crucial for its interaction with biological targets, particularly GABA transporters.
Structural Formula
Research indicates that this compound acts primarily as an inhibitor of GABA transporters (GATs), which are critical in regulating GABAergic neurotransmission. The compound's ability to inhibit GABA uptake has been linked to its potential in managing neuropathic pain and other neurological conditions.
Inhibition of GABA Transporters
- Selectivity : The compound exhibits selective inhibition towards mouse GAT subtypes (mGAT1-4), with varying potency across these targets. For example, one study reported a pIC50 value of 5.36 for mGAT4, indicating significant inhibitory activity .
- Antinociceptive Properties : In vivo studies demonstrated that derivatives of this compound showed antinociceptive effects in rodent models of neuropathic pain, such as those induced by chemotherapy agents like oxaliplatin and paclitaxel .
Pharmacological Studies
A series of pharmacological evaluations have been conducted to assess the efficacy and safety profile of this compound:
Table 1: Summary of Biological Activities
Case Study 1: Neuropathic Pain Management
In a controlled experiment involving rodents, the administration of this compound resulted in marked improvements in pain thresholds in models of chemotherapy-induced neuropathic pain. The study indicated that the compound did not impair motor coordination, suggesting a favorable safety profile for potential therapeutic use .
Case Study 2: Inflammation and Pain Pathways
Another investigation focused on the inflammasome-caspase-1 pathway, where the compound was integrated into novel scaffolds designed to mimic natural inhibitors. The results suggested that modifications to the core structure could enhance anti-inflammatory properties while maintaining GABA transporter inhibition .
Propriétés
IUPAC Name |
4-[benzyl(methyl)amino]-3-hydroxybutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-13(9-11(14)7-12(15)16)8-10-5-3-2-4-6-10/h2-6,11,14H,7-9H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFAWWCUFJGWHON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)CC(CC(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.